6-Chloroquinoline-3-carboxylic acid
Overview
Description
6-Chloroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H6ClNO2 and its molecular weight is 207.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial and Antitubercular Activities : Derivatives of 6-Chloroquinoline-3-carboxylic acid have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, 6- and 7-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids demonstrate this property (Koga et al., 1980). Additionally, novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides exhibit promising antitubercular activity against Mycobacterium tuberculosis, with lower cytotoxicity profiles (Marvadi et al., 2020).
Antioxidant and Anti-Diabetic Properties : Certain novel chloroquinoline derivatives have been identified as having potent antioxidant and anti-diabetic properties, potentially useful as anti-diabetic agents by inhibiting Glycogen Phosphorylase (Murugavel et al., 2017).
Cancer Research : Some chloroquinoline derivatives, such as 6-Ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic acid, have been synthesized and studied for their potential application in cancer research. They show promise due to their unique tricyclic systems and cytotoxic properties against cancer cells (Al-As’ad et al., 2013).
Synthesis of Marine Drugs : Derivatives like 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the synthesis of antitumor antibiotic tetrahydroisoquinoline natural products, have been synthesized for potential application in marine drug development (Li et al., 2013).
Environmental Biodegradation : Pseudomonas species have been observed to utilize 3-chloroquinoline-8-carboxylic acid as a sole carbon and energy source, demonstrating its potential role in environmental biodegradation processes (Tibbles et al., 1989).
Safety and Hazards
Mechanism of Action
Target of Action
Quinoline derivatives have been studied as inhibitors of protein kinase ck2 , suggesting that 6-Chloroquinoline-3-carboxylic acid may also interact with this enzyme. Protein kinase CK2 plays a major role in various cellular processes, including cell growth and proliferation, and is associated with a range of diseases when dysregulated .
Mode of Action
If it acts similarly to other quinoline derivatives, it may inhibit protein kinase CK2, thereby affecting the phosphorylation of various proteins and influencing cellular processes .
Biochemical Pathways
If it inhibits protein kinase ck2 like other quinoline derivatives, it could impact multiple pathways given the enzyme’s broad substrate specificity .
Result of Action
If it acts as an inhibitor of protein kinase CK2, it could potentially influence a variety of cellular processes, including cell growth and proliferation .
Biochemical Analysis
Biochemical Properties
6-Chloroquinoline-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with protein kinase CK2, an enzyme involved in various cellular processes, including cell cycle regulation and apoptosis . The interaction between this compound and CK2 results in the inhibition of the enzyme’s activity, which can lead to altered cellular functions.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to inhibit cell proliferation by interfering with cell signaling pathways and gene expression . It can also affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways. These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active site of protein kinase CK2, leading to enzyme inhibition . This binding interaction disrupts the enzyme’s normal function, resulting in changes in gene expression and cellular processes. Additionally, this compound may interact with other proteins and enzymes, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and altered cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth in cancer models . At high doses, it can cause toxic or adverse effects, including damage to normal tissues and organs. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the tricarboxylic acid (TCA) cycle, leading to changes in energy production and cellular metabolism. These interactions highlight the compound’s potential impact on metabolic processes and its therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound may be directed to specific compartments or organelles, where it exerts its biochemical effects. For example, it may localize to the nucleus to interact with nuclear proteins or to the mitochondria to influence metabolic processes. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and therapeutic potential.
Properties
IUPAC Name |
6-chloroquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQIRJWFRMCAID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557846 | |
Record name | 6-Chloroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118791-14-3 | |
Record name | 6-Chloroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 118791-14-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing novel 2-(benzo(naphtho)furan-2-yl)-6-chloroquinoline-3-carboxylic acid derivatives?
A1: While the paper focuses primarily on the synthesis method, the significance lies in the potential of these derivatives. 6-Chloroquinoline-3-carboxylic acid serves as a scaffold in various pharmaceutical compounds. By introducing a benzo(naphtho)furan moiety, the researchers aimed to modify the parent compound's properties, potentially leading to improved pharmacological activity, altered target selectivity, or enhanced pharmacokinetic profiles. This synthesis paves the way for further investigation into the biological activities of these novel derivatives.
Q2: What is the main takeaway from the research regarding the synthesis of these derivatives?
A: The researchers successfully developed a facile and efficient method for synthesizing 2-(benzo(naphtho)furan-2-yl)-6-chloroquinoline-3-carboxylic acid derivatives []. They utilized an ultrasound-assisted three-step one-pot reaction, which offers advantages such as reduced reaction time, milder conditions, and potentially higher yields compared to conventional multi-step synthesis. This method provides a valuable tool for accessing a library of these derivatives for further biological evaluation and drug discovery efforts.
Q3: How were the synthesized compounds characterized?
A: The researchers confirmed the structures of the newly synthesized 2-(benzo(naphtho)furan-2-yl)-6-chloroquinoline-3-carboxylic acid derivatives using a combination of spectroscopic techniques. These included infrared spectroscopy (IR), proton nuclear magnetic resonance spectroscopy (H NMR), carbon-13 nuclear magnetic resonance spectroscopy (C NMR), and high-resolution mass spectrometry (HRMS) []. These techniques provided complementary information about the functional groups, connectivity, and molecular weight of the synthesized compounds, confirming their intended structures.
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